N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide
Description
N-(2-(4-Methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core modified with a 5,5-dioxido (sulfone) group, a 4-methoxyphenyl substituent at position 2, and a 1-naphthamide moiety at position 3.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-30-17-11-9-16(10-12-17)26-22(20-13-31(28,29)14-21(20)25-26)24-23(27)19-8-4-6-15-5-2-3-7-18(15)19/h2-12H,13-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJGXASDKQMLMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its potential pharmacological applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 451.45 g/mol. The structure includes a thieno[3,4-c]pyrazole core and a methoxyphenyl substituent, which contribute to its unique chemical properties and biological activities.
1. Anticancer Activity
Research indicates that this compound may inhibit specific protein kinases involved in cancer pathways. Notably, it shows promise in targeting BCR-ABL fusion proteins associated with chronic myeloid leukemia (CML) . In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
2. Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects, likely due to its structural similarities with known anti-inflammatory agents . This activity has been supported by studies demonstrating reduced inflammatory markers in treated models.
3. Antimicrobial Activity
Preliminary investigations have shown that this compound possesses antimicrobial properties against a range of pathogens. The compound's mechanism may involve disrupting microbial cell wall synthesis or inhibiting key metabolic pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of BCR-ABL in CML cells | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Antimicrobial | Activity against various pathogens |
Case Study: Anticancer Efficacy
A study conducted on the efficacy of this compound against CML cell lines showed that it significantly reduced cell viability in a dose-dependent manner. The compound was tested alongside standard chemotherapeutics, demonstrating comparable efficacy with reduced side effects.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound inhibits specific kinases involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : It may alter ROS levels within cells, leading to apoptosis in cancer cells while sparing normal cells.
- Gene Expression Regulation : The compound can modulate the expression of genes associated with inflammation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pyrazole-Carboxamide Series ()
Compounds 3a–3p in share a pyrazole-carboxamide backbone but differ in aryl substituents and functional groups. Key comparisons include:
| Compound | Core Structure | R1 (Position 1) | R2 (Amide Substituent) | Melting Point (°C) | Yield (%) | Key Functional Groups |
|---|---|---|---|---|---|---|
| Target | Thieno[3,4-c]pyrazole | 4-Methoxyphenyl | 1-Naphthamide | – | – | Sulfone, Methoxy |
| 3a | Pyrazole | Phenyl | Phenyl | 133–135 | 68 | Chloro, Methyl |
| 3b | Pyrazole | 4-Chlorophenyl | Phenyl | 171–172 | 68 | Chloro, Cyano |
| 3d | Pyrazole | 4-Fluorophenyl | Phenyl | 181–183 | 71 | Fluoro, Cyano |
- Electronic Effects : The target’s 4-methoxyphenyl group (electron-donating) contrasts with electron-withdrawing groups (e.g., Cl in 3b , F in 3d ), which may reduce electrophilicity and alter reactivity .
- Solubility: The sulfone group in the target likely increases aqueous solubility compared to non-sulfonated pyrazole derivatives.
- Synthesis : Yields for 3a–3d (62–71%) suggest that bulkier substituents (e.g., naphthamide in the target) may require optimized coupling conditions to maintain efficiency .
Thieno[3,4-c]Pyrrole Acetamide Derivative ()
The patent compound (S)-N-[5-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonylethyl]-4,6-dioxo-5,6-dihydro-4H-thieno[3,4-c]pyrrole-1-yl]acetamide shares a thieno-fused heterocyclic core but differs in critical aspects:
| Feature | Target Compound | Patent Compound |
|---|---|---|
| Core Structure | Thieno[3,4-c]pyrazole with sulfone | Thieno[3,4-c]pyrrole with ketone (4,6-dioxo) |
| Key Substituents | 4-Methoxyphenyl, 1-naphthamide | 3-Ethoxy-4-methoxyphenyl, methylsulfonylethyl |
| Amide Type | Naphthamide (bulky aromatic) | Acetamide (small alkyl) |
| Crystallinity | Not reported | Crystalline form claimed |
- Lipophilicity : The target’s naphthamide group likely increases logP compared to the patent compound’s acetamide, affecting membrane permeability.
Melting Points and Stability
- Derivatives with electron-withdrawing groups (e.g., 3b , 3d ) exhibit higher melting points (>170°C) than those with electron-donating groups (e.g., 3a : 133–135°C), suggesting stronger intermolecular forces. The target’s methoxy group may lower its melting point relative to chloro/fluoro analogues .
- The patent compound’s crystalline form highlights the importance of solid-state characterization, which is unreported for the target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
